

Ametoctradin mode of action mitochondrial respiration

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Compound Focus: Ametoctradin

CAS No.: 865318-97-4

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Quantitative Binding & Inhibitory Data

The following table summarizes key quantitative findings from biochemical studies on **ametoctradin**.

Parameter / Assay Type	Finding / Result	Experimental Context
Primary Binding Site	Qo site of cytochrome <i>bc</i> ₁ complex [1] [2]	Molecular docking & enzyme assays with <i>Pythium</i> sp. complex [1].
Secondary Binding Site	Qi site of cytochrome <i>bc</i> ₁ complex (unusual binding pose) [3]	Enzyme assays with modified <i>S. cerevisiae</i> Qi-site [3].
Binding State Preference	Prefers binding to the reduced cytochrome <i>bc</i> ₁ complex [3]	Spectrophotometric binding studies [3].
Inhibitory Activity	Higher than ametoctradin in newly synthesized analogues (Compounds 4a & 4c) [1]	Porcine Succinate:Quinone Oxidoreductase (SQR) inhibition assay [1].
Calculated vs. Experimental Correlation	R ² = 0.96 [1]	Correlation between ΔG(cal) and ΔG(exp) for designed analogues [1].

Parameter / Assay Type	Finding / Result	Experimental Context
Cross-Resistance Profile	No cross-resistance with strobilurins (QoI fungicides) [2]	Analysis of isolates with G143A mutation [2].

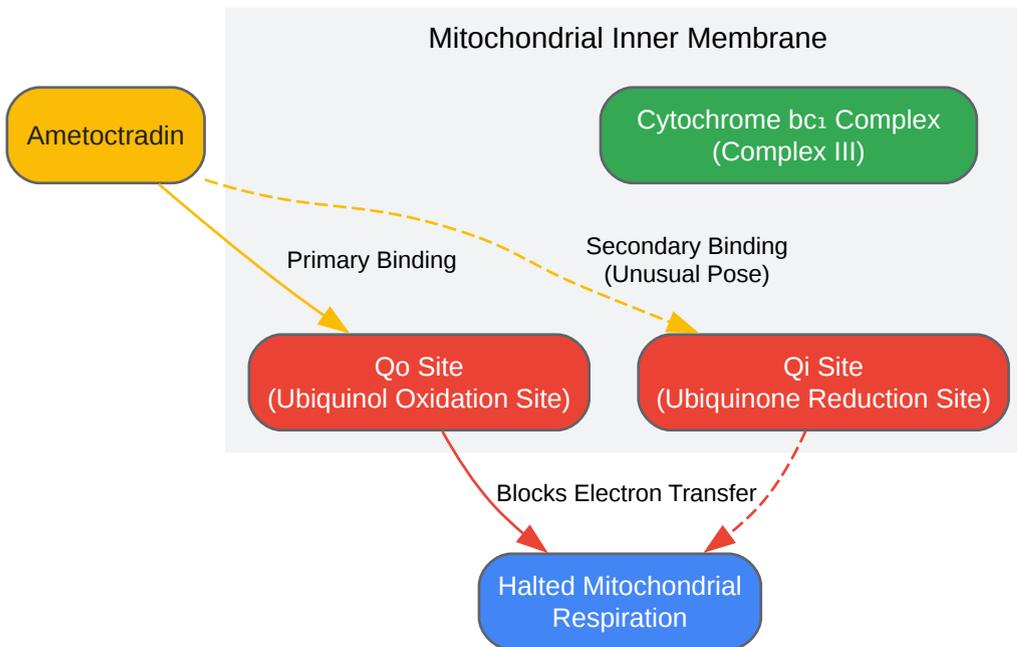
Key Experimental Protocols & Methodologies

The table below outlines the core experimental approaches used to elucidate **ametoctradin's** mode of action.

Methodology	Application in Ametoctradin Research	Key Findings / Purpose
Molecular Docking, MD Simulations & MM/PBSA	To predict the binding mode and calculate binding free energies to the cytochrome <i>bc</i> ₁ complex [1].	Identified ametoctradin as a Qo site inhibitor; calculated binding free energies correlated well with experimental data [1].
Enzyme Assays with Membrane Preparations	Using mitochondrial membranes from <i>Pythium</i> sp. and Qi-site modified <i>S. cerevisiae</i> [3].	Provided evidence for dual Qo- and Qi-site binding and characterized the unusual binding pose [3].
Cross-Resistance Analysis	Comparing the efficacy of ametoctradin against pathogen strains resistant to other <i>bc</i> ₁ inhibitors [2].	Established the lack of cross-resistance with strobilurins, supporting its use in anti-resistance strategies [2].
Inhibitory Activity Assay (SQR)	Measuring the inhibition of porcine Succinate:Quinone Oxidoreductase [1].	Served as a benchmark to identify new analogues (4a, 4c) with higher inhibitory activity than ametoctradin [1].

Mechanism of Action & Binding Mode Visualization

Based on the experimental data, **ametoctradin**'s mechanism can be visualized as follows. It primarily acts as a Qo site inhibitor, blocking the oxidation of ubiquinol and preventing the transfer of electrons through Complex III, which halts mitochondrial respiration [1] [2]. Unusually, it also demonstrates a capacity to bind to the Qi site, but with a different pose compared to other Qi-site inhibitors like Cyazofamid [3]. This compound also shows a preference for binding to the enzyme when it is in its reduced state [3].



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Ametoctradin inhibits the cytochrome bc₁ complex by binding primarily to the Qo site and secondarily to the Qi site, disrupting respiration [1] [3].

Significance for Research & Development

The unique biochemical profile of **ametoctradin** offers several key insights for professionals:

- **Novel Binding Mode:** Its unusual dual-binding capability and preference for the reduced enzyme state make it a valuable tool for probing the catalytic cycle and structure of the cytochrome bc₁ complex [3].
- **Anti-Resistance Strategy:** The lack of cross-resistance with widely used strobilurins (which are also Qo site inhibitors) makes **ametoctradin** an excellent candidate for use in mixtures or alternating spray programs to manage and delay the emergence of resistant pathogen strains [2].

- **Informed Compound Design:** The strong correlation between computational predictions (ΔG_{cal}) and experimental results (ΔG_{exp}) for **ametoctradin** analogues validates an approach that integrates molecular modeling with synthesis and testing. This provides a powerful methodology for rationally designing next-generation inhibitors with improved potency [1].

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References

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